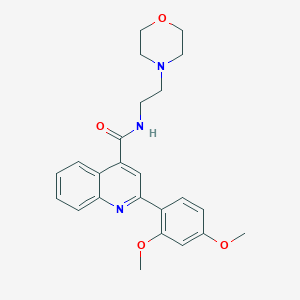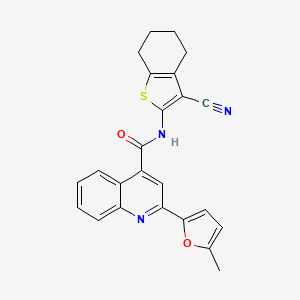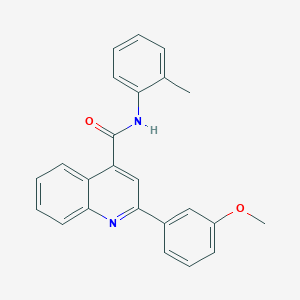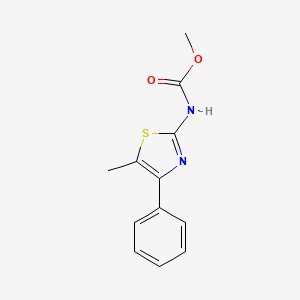
2-(2,4-dimethoxyphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide
概要
説明
2-(2,4-dimethoxyphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and is further modified with a 2,4-dimethoxyphenyl group and a morpholinoethyl side chain. These modifications potentially enhance its pharmacological properties and make it a candidate for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
化学反応の分析
Types of Reactions
2-(2,4-dimethoxyphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.
科学的研究の応用
2-(2,4-dimethoxyphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its pharmacological properties could be explored for developing new therapeutic agents, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound could be used in the development of new industrial chemicals, including dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the morpholinoethyl side chain may enhance its binding affinity to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the morpholinoethyl side chain, which may reduce its binding affinity and biological activity.
N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide: Lacks the 2,4-dimethoxyphenyl group, potentially altering its pharmacological properties.
Uniqueness
The unique combination of the 2,4-dimethoxyphenyl group and the morpholinoethyl side chain in 2-(2,4-dimethoxyphenyl)-N~4~-(2-morpholinoethyl)-4-quinolinecarboxamide enhances its potential as a versatile compound for various scientific applications. This structural uniqueness may result in improved pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-17-7-8-19(23(15-17)30-2)22-16-20(18-5-3-4-6-21(18)26-22)24(28)25-9-10-27-11-13-31-14-12-27/h3-8,15-16H,9-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGBHGHOJQCKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3481401.png)
![N-[4-(dimethylamino)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B3481404.png)

![methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3481426.png)

![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3481449.png)
![(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5-one](/img/structure/B3481461.png)

![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide](/img/structure/B3481471.png)
